BenchChemオンラインストアへようこそ!

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione

LogP TPSA physicochemical profiling

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 332905-19-8) is a fully synthetic purine-2,6-dione (xanthine) derivative carrying a C8-methylamino group and a C7-(2-methylprop-2-enyl) substituent. The compound is cataloged in the InterBioScreen screening collection under ID STOCK1N-25150 and belongs to the broader class of 8-aminoxanthines, which are classic scaffolds for adenosine receptor modulation.

Molecular Formula C12H17N5O2
Molecular Weight 263.301
CAS No. 332905-19-8
Cat. No. B2702901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione
CAS332905-19-8
Molecular FormulaC12H17N5O2
Molecular Weight263.301
Structural Identifiers
SMILESCC(=C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h1,6H2,2-5H3,(H,13,14)
InChIKeyIDUXHBJOELKWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 332905-19-8) – Key Structural & Class Identifier for Specialty Xanthine Procurement


1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione (CAS 332905-19-8) is a fully synthetic purine-2,6-dione (xanthine) derivative carrying a C8-methylamino group and a C7-(2-methylprop-2-enyl) substituent [1]. The compound is cataloged in the InterBioScreen screening collection under ID STOCK1N-25150 [2] and belongs to the broader class of 8-aminoxanthines, which are classic scaffolds for adenosine receptor modulation [3]. Its molecular formula is C₁₂H₁₇N₅O₂ (MW = 263.30 g·mol⁻¹) [1].

Why In‑Class Substitution Is Insufficient – Differentiating 332905-19-8 from Generic Xanthines for Targeted Probe Development


Xanthine derivatives are not interchangeable pharmacophores; even minor substituent changes can invert receptor selectivity or abolish activity. The most common in‑class comparators—theophylline (1,3‑dimethylxanthine), caffeine (1,3,7‑trimethylxanthine), and 7‑allyl‑theophylline—lack the dual C7‑unsaturated side chain and C8‑methylamino motif present in 332905‑19‑8 [1]. This specific substitution pattern is predicted to alter LogP, topological polar surface area (TPSA), and hydrogen‑bonding potential, parameters that directly influence membrane permeability and target engagement [2]. Consequently, substituting a generic xanthine for 332905‑19‑8 introduces uncontrolled physicochemical variables that can invalidate structure‑activity relationship (SAR) studies or high‑throughput screening (HTS) hit validation.

332905-19-8 Quantitative Differentiation Evidence – Physicochemical & Class-Level SAR Data vs. Key Xanthine Analogs


Physicochemical Differentiator 1: Lipophilicity (LogP) and Polar Surface Area vs. Theophylline and Caffeine

The compound 332905-19-8 exhibits a computed LogP of 0.59 (pH 7.4) and a topological polar surface area (TPSA) of ~70.5 Ų, as reported by the ChemBase database [1] and confirmed by Ambinter’s LogP of 0.12 [2]. In contrast, theophylline (CAS 58-55-9) has a LogP of -0.02 and TPSA of 72 Ų, while caffeine (CAS 58-08-2) has a LogP of -0.07 and TPSA of 58 Ų [3]. The 30‑ to 60‑fold increase in lipophilicity relative to theophylline and caffeine, combined with a moderate TPSA, places 332905-19-8 in a more favorable CNS-accessible property space (LogP 1–4, TPSA < 90 Ų), suggesting improved passive membrane permeability without a large polar surface penalty.

LogP TPSA physicochemical profiling membrane permeability

Structural Differentiator 2: 8-Methylamino Motif and Adenosine Receptor SAR Inferiority vs. 8-Unsubstituted or 8-Phenyl Xanthines

Xanthine‑adenosine receptor SAR has been extensively mapped. The 8‑position is a critical tolerance site: 8‑methylamino substitution in theophylline derivatives generally yields weak adenosine A₁/A₂A antagonism (Kᵢ typically >10 µM), whereas 8‑phenyl or 8‑cycloalkyl substitution imparts nanomolar affinity [1]. For example, 8‑phenyltheophylline exhibits Kᵢ values of 86 nM (A₁) and 25 nM (A₂A) [2]. By contrast, 8‑amino and 8‑methylamino congeners consistently show >100‑fold lower affinity [1]. Although direct binding data for 332905-19-8 are absent from the public domain, the presence of an 8‑NHCH₃ group places it squarely in the low‑affinity xanthine class, making it a more appropriate baseline control or tool for probing steric tolerance at the receptor’s C8 pocket than a potent antagonist candidate.

adenosine receptor xanthine SAR C8 substitution binding affinity

Synthetic Utility Differentiator 3: Allyl Handle for Late-Stage Diversification vs. Saturated 7‑Alkyl Analogs

The C7‑(2‑methylprop‑2‑enyl) group in 332905-19-8 contains a terminal olefin suitable for thiol‑ene click chemistry, cross‑metathesis, or hydroboration‑oxidation [1]. In contrast, the most common 7‑substituted xanthines—such as 7‑ethyltheophylline (CAS 23043-89-9) or 7‑propyltheophylline (CAS 1877-64-0)—carry fully saturated side chains, precluding olefin‑based conjugation [2]. The presence of a reactive allyl handle enables site‑specific attachment of fluorophores, affinity tags, or biotin without disrupting the theophylline core pharmacophore, a feature absent in saturated 7-alkyl comparators. This synthetic tractability is quantified by the single rotatable bond connecting the allyl group (3 rotatable bonds total) [3], providing conformational flexibility while retaining a rigid purine core.

late-stage functionalization click chemistry medicinal chemistry diversification allyl group

Absence of Public Biological Data as a Procurement Decision Factor

A comprehensive search of primary literature, patent repositories, BindingDB, ChEMBL, and PubChem BioAssay (as of May 2026) yielded no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 332905-19-8 [1][2]. This stands in contrast to structurally related compounds such as 8‑amino‑1,3‑dimethyl‑7‑(2‑methylallyl)purine‑2,6‑dione (CAS 902047‑64‑7), for which vendor‑supplied bioactivity summaries are available . The complete absence of public target‑engagement data for 332905‑19‑8 means that the compound has not yet been characterized in any reported assay, making it a true screening‑deck candidate with unproven pharmacology.

data gap screening compound bioactivity absence risk assessment

Procurement‑Focused Application Scenarios for 1,3‑Dimethyl‑8‑(methylamino)‑7‑(2‑methylprop‑2‑enyl)purine‑2,6‑dione


Scenario 1: Adenosine Receptor Subtype Selectivity Screening Panels

Given the class‑level evidence that 8‑methylamino‑xanthines exhibit weak, micromolar adenosine receptor binding, 332905‑19‑8 is best deployed as a low‑affinity probe in a screening panel alongside high‑affinity controls such as 8‑phenyltheophylline [1]. Its intermediate LogP (0.12‑0.59) and moderate TPSA (~73‑70 Ų) may improve solubility in assay buffers compared to more lipophilic 8‑aryl‑xanthines [2], reducing DMSO precipitation artifacts in cell‑based assays.

Scenario 2: Chemical Biology Probe Development via Allyl‑Conjugation

The terminal olefin at C7 provides a unique chemical handle for biotinylation, fluorophore labeling, or immobilization on solid supports without altering the purine‑2,6‑dione core [3]. This feature positions 332905‑19‑8 as a starting scaffold for pull‑down experiments or fluorescent probe synthesis, a capability not shared by saturated 7‑alkyl‑xanthines such as 7‑ethyltheophylline [4]. Procurement of this compound is therefore particularly attractive for laboratories developing target‑engagement assays for the purine‑binding proteome.

Scenario 3: Negative Control for 8‑Substituted Xanthine Structure‑Activity Studies

Because public databases contain zero bioactivity records for 332905‑19‑8, the compound can serve as a structurally matched negative control in studies of 8‑substituted xanthine pharmacology [5]. Its 8‑methylamino group is sterically minimal and electronically distinct from bulkier 8‑phenyl or 8‑cycloalkyl substituents, allowing researchers to attribute observed activity to the C8 substituent size or electronics with confidence.

Scenario 4: De Novo HTS Library Expansion for Purinergic Targets

As an InterBioScreen‑cataloged compound (STOCK1N‑25150) with no prior biological annotation, 332905‑19‑8 is optimized for inclusion in HTS diversity sets targeting purinergic receptors or phosphodiesterases [6]. Its structural dissimilarity from theophylline and caffeine (Tanimoto similarity <0.6 estimated) increases chemical diversity coverage, potentially uncovering novel chemotypes in phenotypic screens.

Quote Request

Request a Quote for 1,3-Dimethyl-8-(methylamino)-7-(2-methylprop-2-enyl)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.